

## PQR626: A Technical Guide to a Novel Brain-Penetrant mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**PQR626** is a potent, selective, and orally bioavailable small molecule inhibitor of the mechanistic target of rapamycin (mTOR). Developed for the treatment of neurological disorders, its excellent brain penetrance distinguishes it from other mTOR inhibitors. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **PQR626**, intended to serve as a technical resource for researchers in drug discovery and development.

## **Chemical Structure and Physicochemical Properties**

**PQR626**, systematically named 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine, is a rapamycin derivative.[1][2] Its chemical structure is characterized by a triazine core substituted with two distinct morpholine moieties and a difluoromethyl-pyridinyl group.[2][3]

Table 1: Physicochemical Properties of **PQR626** 



| Property          | Value                                                                                                                                  | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 4-(Difluoromethyl)-5-(4-<br>((3R,5S)-3,5-<br>dimethylmorpholino)-6-((R)-3-<br>methylmorpholino)-1,3,5-<br>triazin-2-yl)pyridin-2-amine | [2]       |
| CAS Number        | 1927857-98-4                                                                                                                           | [1]       |
| Molecular Formula | C20H27F2N7O2                                                                                                                           | [4]       |
| Molecular Weight  | 435.47 g/mol                                                                                                                           | [1][4]    |

## **Mechanism of Action and Signaling Pathway**

**PQR626** is an ATP-competitive mTOR kinase inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTORC2.[3][5] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[6] Hyperactivation of this pathway is implicated in various cancers and neurological disorders.[2][7] By inhibiting mTOR, **PQR626** effectively modulates downstream signaling, including the phosphorylation of key effector proteins such as S6 ribosomal protein (S6) and protein kinase B (PKB/Akt).[2][4]





Click to download full resolution via product page

Figure 1: PQR626 Inhibition of the mTOR Signaling Pathway.



# Preclinical Pharmacology In Vitro Potency

PQR626 demonstrates potent inhibition of mTOR kinase activity.

Table 2: In Vitro Inhibitory Activity of PQR626

| Parameter                     | Value  | Reference |
|-------------------------------|--------|-----------|
| mTOR IC50                     | 5 nM   | [1][4]    |
| mTOR Ki                       | 3.6 nM | [1]       |
| Cellular pPKB (S473) IC₅o     | 197 nM | [4]       |
| Cellular pS6 (S235/S236) IC50 | 87 nM  | [4]       |

#### In Vivo Pharmacokinetics

**PQR626** exhibits excellent oral bioavailability and brain penetration in preclinical models.

Table 3: Pharmacokinetic Parameters of **PQR626** 

| Species                  | Dose          | Brain/Plasma<br>Ratio | Terminal Half-<br>life (t12) | Reference |
|--------------------------|---------------|-----------------------|------------------------------|-----------|
| Mice (C57BL/6J)          | 10 mg/kg p.o. | ~1.8:1                | 3.0 h                        | [4][5]    |
| Rats (Sprague<br>Dawley) | Not specified | ~1.4:1                | Not specified                | [5]       |

### **In Vivo Efficacy**

In a mouse model of Tuberous Sclerosis Complex (TSC), a neurological disorder characterized by mTOR hyperactivation, **PQR626** demonstrated significant therapeutic efficacy.[2][8] Treatment with **PQR626** at 50 mg/kg twice daily significantly reduced mortality in Tsc1 knockout mice.[2][5]



# Experimental Protocols In-Cell Western Assay for Cellular Potency

Objective: To determine the cellular IC<sub>50</sub> values of **PQR626** for the inhibition of pPKB (Ser473) and pS6 (Ser235/236).

#### Methodology:

- A2058 melanoma cells are treated with a serial dilution of PQR626 (e.g., 0.04-5 μM) for 1 hour.[4]
- Following treatment, cells are fixed and permeabilized.
- Cells are incubated with primary antibodies specific for phosphorylated PKB (Ser473) and phosphorylated S6 (Ser235/236), along with a normalization antibody.
- After washing, cells are incubated with corresponding infrared dye-conjugated secondary antibodies.
- The plates are scanned on an infrared imaging system, and the fluorescence intensities are quantified.
- IC<sub>50</sub> values are calculated from the dose-response curves.[3]





Click to download full resolution via product page

Figure 2: Workflow for In-Cell Western Assay.



## Western Blot Analysis of mTOR Signaling Inhibition in Murine Brain

Objective: To assess the in vivo inhibition of mTOR signaling by PQR626 in the brain.

#### Methodology:

- Female C57BL/6J mice are treated with PQR626 (e.g., 25 mg/kg, p.o.) or vehicle.
- At specified time points (e.g., 30 minutes), brain cortex is collected.[2][6]
- The tissue is lysed, and protein concentration is determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[2][6]
- The membrane is immunoblotted with primary antibodies against pPKB, pS6, total PKB, and a loading control (e.g., α-tubulin).[2]
- Following incubation with HRP-conjugated secondary antibodies, the signal is detected using enhanced chemiluminescence.[2][6]
- Protein bands are quantified using densitometry software (e.g., ImageJ).[2]

### Conclusion

**PQR626** is a promising, next-generation mTOR inhibitor with a unique profile of high potency, selectivity, and excellent brain permeability. Its robust preclinical efficacy in a relevant neurological disease model, coupled with favorable pharmacokinetic properties, positions it as a strong candidate for further clinical development for the treatment of central nervous system disorders characterized by mTOR pathway dysregulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [PQR626: A Technical Guide to a Novel Brain-Penetrant mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927594#chemical-structure-and-properties-of-pqr626]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com